Azepan-1-yl[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
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Overview
Description
1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]AZEPANE is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a methoxyphenyl group, and an azepane ring
Preparation Methods
The synthesis of 1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]AZEPANE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the azepane ring: This can be accomplished through cyclization reactions involving nitrogen-containing precursors.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]AZEPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Cyclization: The azepane ring can undergo further cyclization reactions to form more complex structures
Scientific Research Applications
1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]AZEPANE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]AZEPANE involves its interaction with specific molecular targets. The oxazole ring and methoxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The azepane ring can interact with receptors or enzymes, modulating their function .
Comparison with Similar Compounds
1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]AZEPANE can be compared with similar compounds such as:
5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of an oxazole and azepane ring.
5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.
N-aryl azepanes: These compounds share the azepane ring but differ in the substituents attached to the nitrogen atom
The uniqueness of 1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]AZEPANE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O3 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
azepan-1-yl-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C17H22N2O3/c1-21-14-8-6-13(7-9-14)15-12-16(22-18-15)17(20)19-10-4-2-3-5-11-19/h6-9,16H,2-5,10-12H2,1H3 |
InChI Key |
WSAWEPVTGJTTEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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